Cas no 313538-02-2 (4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide)

4-(Piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a specialized chemical compound featuring a benzamide core linked to a piperidine sulfonyl group and a tetrahydrobenzothiazole moiety. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The piperidine sulfonyl group may enhance solubility and binding affinity, while the tetrahydrobenzothiazole fragment could contribute to metabolic stability and target selectivity. Its well-defined molecular architecture makes it a valuable intermediate for drug discovery and pharmacological research. The compound is suited for exploratory studies in developing therapeutics for conditions such as inflammation, cancer, or neurological disorders.
4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide structure
313538-02-2 structure
Product name:4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
CAS No:313538-02-2
MF:C19H23N3O3S2
MW:405.534221887589
CID:6293133
PubChem ID:1547977

4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
    • SR-01000393337-1
    • 4-piperidin-1-ylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
    • AB00666680-01
    • 313538-02-2
    • AKOS001083926
    • SR-01000393337
    • 4-(piperidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
    • F0011-0358
    • Z27875730
    • Oprea1_276420
    • Inchi: 1S/C19H23N3O3S2/c23-18(21-19-20-16-6-2-3-7-17(16)26-19)14-8-10-15(11-9-14)27(24,25)22-12-4-1-5-13-22/h8-11H,1-7,12-13H2,(H,20,21,23)
    • InChI Key: YGTGGWLQFDJRDT-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(NC2=NC3=C(CCCC3)S2)=O)=CC=1)(N1CCCCC1)(=O)=O

Computed Properties

  • Exact Mass: 405.11808395g/mol
  • Monoisotopic Mass: 405.11808395g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 623
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 116Ų

4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0011-0358-10μmol
4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
313538-02-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0011-0358-10mg
4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
313538-02-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0011-0358-25mg
4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
313538-02-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0011-0358-2μmol
4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
313538-02-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0011-0358-20μmol
4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
313538-02-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0011-0358-30mg
4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
313538-02-2 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0011-0358-1mg
4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
313538-02-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0011-0358-2mg
4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
313538-02-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0011-0358-20mg
4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
313538-02-2 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0011-0358-50mg
4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
313538-02-2 90%+
50mg
$160.0 2023-05-17

Additional information on 4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Comprehensive Overview of 4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS No. 313538-02-2)

The compound 4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS No. 313538-02-2) is a structurally complex and pharmacologically significant molecule. Its unique combination of a piperidine sulfonyl group and a tetrahydrobenzothiazole moiety makes it a subject of interest in medicinal chemistry and drug discovery. Researchers and pharmaceutical developers frequently explore its potential as a scaffold for designing novel therapeutic agents, particularly in the fields of central nervous system (CNS) disorders and metabolic diseases.

One of the key features of this compound is its sulfonamide linkage, which is known to enhance binding affinity and selectivity toward biological targets. The tetrahydrobenzothiazole component, on the other hand, is often associated with neuroprotective and anti-inflammatory properties. This dual functionality has led to increased attention in academic and industrial research, with studies focusing on its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. The CAS No. 313538-02-2 is frequently cited in patents and scientific literature, underscoring its relevance in modern drug development.

In recent years, the demand for small-molecule inhibitors and modulators has grown significantly, driven by advancements in precision medicine and targeted therapy. The structural versatility of 4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide allows for modifications that can optimize its pharmacokinetic and pharmacodynamic profiles. This adaptability makes it a promising candidate for addressing unmet medical needs, particularly in oncology and autoimmune disorders.

From a synthetic chemistry perspective, the preparation of this compound involves multi-step organic transformations, including sulfonylation and amide coupling reactions. These processes require careful optimization to ensure high yield and purity, which are critical for its use in high-throughput screening and preclinical studies. The compound's molecular weight and logP values suggest favorable drug-likeness, aligning with Lipinski's Rule of Five, a key consideration in pharmaceutical R&D.

Environmental and sustainability concerns have also influenced the research around this molecule. Green chemistry approaches, such as catalytic methods and solvent-free reactions, are being explored to minimize waste and reduce the ecological footprint of its synthesis. This aligns with the broader industry trend toward sustainable drug manufacturing, a topic frequently searched by professionals in the field.

In summary, 4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS No. 313538-02-2) represents a compelling case study in the intersection of medicinal chemistry, drug discovery, and sustainable science. Its multifaceted applications and structural elegance continue to inspire innovation, making it a valuable subject for researchers and industry experts alike.

Recommend Articles

Recommended suppliers
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.